Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate
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Overview
Description
Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate is an organic compound belonging to the bithiazole family Bithiazoles are heterocyclic compounds containing two thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate typically involves the condensation of appropriate thiazole derivatives. One common method includes the reaction of 2-methylthiazole with ethyl bromoacetate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the bithiazole ring.
Industrial Production Methods
Industrial production of Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bithiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazoline derivatives.
Scientific Research Applications
Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex bithiazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate involves its interaction with specific molecular targets. The bithiazole core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
- Ethyl 2-(methylamino)acetate
- Ethyl 2-methylacetoacetate
Uniqueness
Ethyl 2’-Methyl-[2,4’-bithiazole]-4-carboxylate is unique due to its bithiazole core, which imparts distinct chemical and biological properties
Properties
CAS No. |
174223-30-4 |
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Molecular Formula |
C10H10N2O2S2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
ethyl 2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O2S2/c1-3-14-10(13)8-5-16-9(12-8)7-4-15-6(2)11-7/h4-5H,3H2,1-2H3 |
InChI Key |
FHGMNWOUMCGLTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CSC(=N2)C |
Origin of Product |
United States |
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